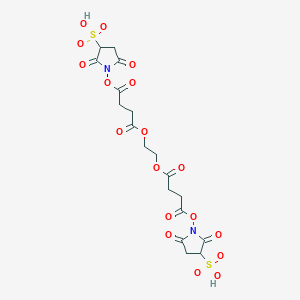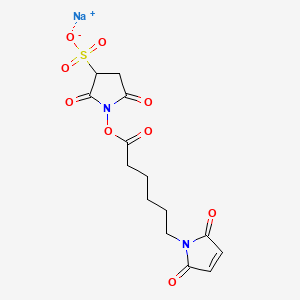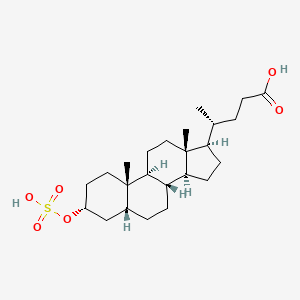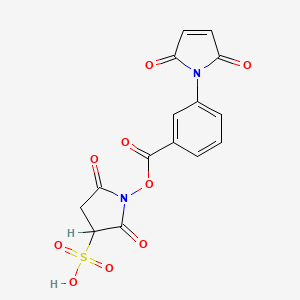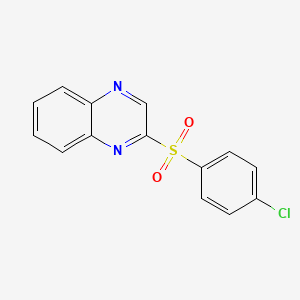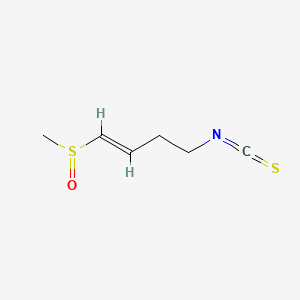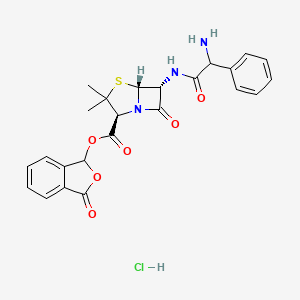
塔拉匹林盐酸盐
描述
Talampicillin Hydrochloride is a beta-lactam antibiotic from the penicillin family. It is an acid-stable prodrug of ampicillin, designed to be administered orally. Talampicillin Hydrochloride is not approved by the FDA for use in the United States but is used in other regions for treating various bacterial infections .
科学研究应用
塔拉匹林盐酸盐因其广谱抗菌活性而广泛用于科学研究。它在涉及以下方面的研究中特别有价值:
化学: 研究β-内酰胺类抗生素的稳定性和反应性。
生物学: 研究细菌耐药机制和前药的功效。
医药: 开发新的抗生素制剂和给药方法。
作用机制
塔拉匹林盐酸盐通过抑制细菌细胞壁的合成起作用。它靶向细菌细胞壁内膜上的青霉素结合蛋白(PBP)。这些PBP催化肽聚糖层的交联,为细菌细胞壁提供结构完整性。 通过与这些酶结合,塔拉匹林盐酸盐阻止交联的形成,导致细胞壁减弱,无法承受渗透压,导致细胞裂解和细菌死亡 .
类似化合物:
阿莫西林: 塔拉匹林盐酸盐的母体化合物,用于类似的抗菌目的。
匹维阿莫西林: 阿莫西林的另一种前药,具有相似的药代动力学特性。
巴卡匹林: 阿莫西林的一种前药,旨在提高口服生物利用度
独特性: 塔拉匹林盐酸盐在其稳定性和口服给药能力方面是独特的,与直接服用阿莫西林相比,它能提供更高的阿莫西林血药浓度。 这使其成为治疗感染的宝贵选择,无需静脉注射 .
生化分析
Biochemical Properties
Talampicillin hydrochloride is a prodrug of ampicillin . It undergoes chemical conversion by metabolic processes to become the pharmacologically active drug, ampicillin .
Molecular Mechanism
The molecular mechanism of Talampicillin hydrochloride involves its conversion into ampicillin in the body . Ampicillin, the active form, works by binding to penicillin-binding proteins located on the inner membrane of the bacterial cell wall. This inhibits the third and last stage of bacterial cell wall synthesis, which ultimately leads to cell lysis.
Metabolic Pathways
Talampicillin hydrochloride is metabolized into ampicillin in the body
准备方法
合成路线和反应条件: 塔拉匹林盐酸盐的合成涉及用乙酰乙酸乙酯保护阿莫西林的伯氨基作为烯胺。然后用3-溴邻苯二甲酰内酯将该中间体酯化。 烯胺用稀盐酸在乙腈中仔细水解,生成塔拉匹林 .
工业生产方法: 塔拉匹林盐酸盐的工业生产方法通常遵循相同的合成路线,但规模更大。 该过程涉及对反应条件的精确控制,以确保最终产品的产率高且纯度高 .
化学反应分析
反应类型: 塔拉匹林盐酸盐在体内发生水解,释放阿莫西林,然后发挥抗菌作用。 该化合物本身相对稳定,在正常条件下不会发生明显的氧化或还原反应 .
常用试剂和条件:
水解: 乙腈中的稀盐酸。
酯化: 3-溴邻苯二甲酰内酯和乙酰乙酸乙酯.
主要形成的产物: 塔拉匹林盐酸盐水解形成的主要产物是阿莫西林,它是活性抗菌剂 .
相似化合物的比较
Ampicillin: The parent compound of Talampicillin Hydrochloride, used for similar antibacterial purposes.
Pivampicillin: Another prodrug of ampicillin with similar pharmacokinetic properties.
Bacampicillin: A prodrug of ampicillin designed to improve oral bioavailability
Uniqueness: Talampicillin Hydrochloride is unique in its stability and ability to be administered orally, providing higher blood levels of ampicillin compared to direct administration of ampicillin. This makes it a valuable option for treating infections without the need for intravenous administration .
属性
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S.ClH/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12;/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28);1H/t15-,16-,17+,20-,23?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZSYTCTHYSIAO-WVFSJLEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39878-70-1 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester, hydrochloride (1:1), (2S,5R,6R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39878-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talampicillin hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talampicillin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALAMPICILLIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5O3X072I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Talampicillin hydrochloride, and how does it work?
A1: Talampicillin hydrochloride is a phthalidyl ester prodrug of ampicillin. [] While it possesses no intrinsic antibacterial activity, it is rapidly hydrolyzed in the body to release ampicillin. [] Ampicillin, a beta-lactam antibiotic, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] This occurs through the binding of ampicillin to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycans in the bacterial cell wall. [, ]
Q2: Does Talampicillin hydrochloride have a broader spectrum of activity than ampicillin?
A2: No, the antibacterial spectrum of Talampicillin hydrochloride is essentially the same as ampicillin. [] While Talampicillin hydrochloride itself does not have antibacterial activity, its hydrolysis to ampicillin in the body makes it effective against both Gram-positive and Gram-negative bacteria susceptible to ampicillin. [, ]
Q3: How does the absorption of Talampicillin hydrochloride compare to ampicillin?
A3: Talampicillin hydrochloride exhibits superior absorption from the gastrointestinal tract compared to ampicillin. [] Studies show that after oral administration, Talampicillin hydrochloride achieves significantly higher peak serum concentrations of ampicillin than an equivalent dose of ampicillin. [, ]
Q4: What are the implications of better absorption for Talampicillin hydrochloride?
A4: The improved absorption translates to higher bioavailability of ampicillin in the body, potentially leading to enhanced efficacy at lower doses compared to standard ampicillin formulations. [, ]
Q5: What happens to Talampicillin hydrochloride after absorption?
A5: Once absorbed, Talampicillin hydrochloride is rapidly hydrolyzed in the gut mucosa, portal blood, and liver to ampicillin and a phthalidyl ester moiety. [] The ampicillin enters the systemic circulation, while the ester moiety is metabolized and excreted in the urine as 2-hydroxymethylbenzoic acid. []
Q6: What are the clinical indications for Talampicillin hydrochloride?
A6: Talampicillin hydrochloride shares the same clinical indications as ampicillin and is used to treat various bacterial infections. [] This includes infections of the respiratory tract, urinary tract, and skin and soft tissue infections caused by susceptible bacteria. [, ]
Q7: Are there any advantages of using Talampicillin hydrochloride over ampicillin?
A7: Clinical trials suggest that Talampicillin hydrochloride, when administered at half the dose of ampicillin, demonstrates equivalent clinical and bacteriological efficacy. [] Additionally, Talampicillin hydrochloride is associated with a significantly reduced incidence of diarrhea compared to ampicillin. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


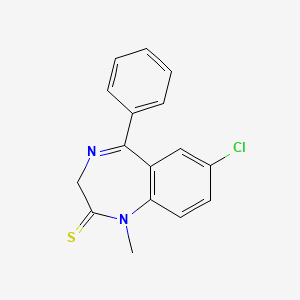
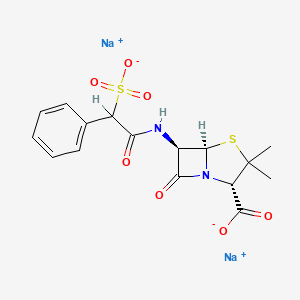
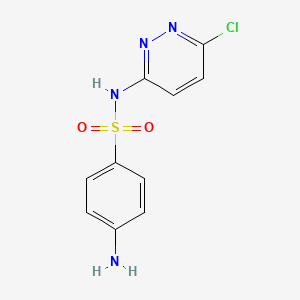
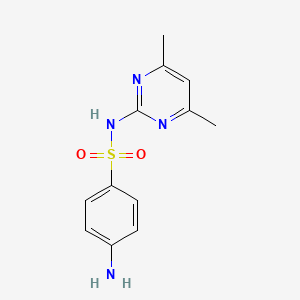
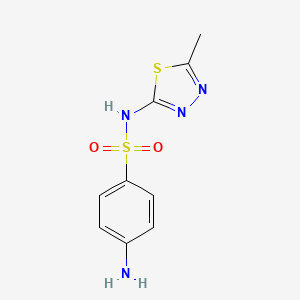
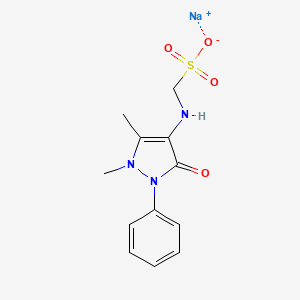
![potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B1682512.png)
